molecular formula C19H17FN4O B2835570 1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(2-fluorophenyl)urea CAS No. 1421477-20-4

1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(2-fluorophenyl)urea

Cat. No. B2835570
CAS RN: 1421477-20-4
M. Wt: 336.37
InChI Key: PUPMVDOVJJVFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(2-fluorophenyl)urea, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells.

Scientific Research Applications

Pharmacokinetics and Metabolism

One study explores the pharmacokinetics and metabolism of INCB018424, a compound structurally related to the specified urea derivative, highlighting its absorption, distribution, metabolism, and excretion in humans. After oral administration, INCB018424 is rapidly absorbed, with its metabolism involving hydroxylation processes, primarily in the liver, and excretion via urine and feces. This study indicates that such compounds are well-absorbed and extensively metabolized, suggesting a potential framework for understanding the pharmacokinetics of similar urea derivatives (Shilling et al., 2010).

properties

IUPAC Name

1-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c20-15-4-1-2-5-16(15)23-19(25)22-14-9-7-13(8-10-14)17-12-21-18-6-3-11-24(17)18/h1-2,4-5,7-10,12H,3,6,11H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPMVDOVJJVFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(2-fluorophenyl)urea

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